Enhanced Solubility vs. Combretastatin A4 (CA4): Prodrug Formulation Enables IV Administration
Fosbretabulin (CA4P) is a water-soluble prodrug specifically designed to overcome the poor aqueous solubility of its active parent compound, Combretastatin A4 (CA4). The addition of the phosphate group enables high solubility in water, facilitating intravenous administration, whereas CA4 is practically insoluble . The aqueous solubility of CA4P disodium salt has been reported as 10 mM (approximately 4.4 mg/mL) in water, while it is insoluble in DMSO, highlighting its hydrophilic nature .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 10 mM in H2O (approx 4.4 mg/mL) |
| Comparator Or Baseline | Combretastatin A4 (CA4): Practically insoluble in water |
| Quantified Difference | From insoluble to 4.4 mg/mL |
| Conditions | At 25°C or with sonication/warming |
Why This Matters
For scientific procurement, this demonstrates that CA4P is the viable, injectable form required for in vivo vascular disrupting agent (VDA) studies, directly addressing the formulation limitation of the active compound CA4.
